

# 6-Bromo-2,3,4-trifluoroaniline molecular weight and formula

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## Compound of Interest

Compound Name: 6-Bromo-2,3,4-trifluoroaniline

Cat. No.: B055962

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## Technical Guide: 6-Bromo-2,3,4-trifluoroaniline

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a detailed overview of the chemical properties, synthesis, and key characteristics of **6-Bromo-2,3,4-trifluoroaniline**, a significant polyhalogenated aromatic compound used as an intermediate in organic synthesis.

## Core Compound Data

**6-Bromo-2,3,4-trifluoroaniline** is a highly functionalized aromatic compound. Its chemical identity and core quantitative data are summarized below.

Property	Data	Citation(s)
Molecular Formula	C <sub>6</sub> H <sub>3</sub> BrF <sub>3</sub> N	[1]
Molecular Weight	225.99 g/mol	[2][3]
CAS Number	122375-82-0	[2]
Appearance	Solid	[4]

## Synthesis Protocol: Electrophilic Bromination

A primary and direct method for synthesizing **6-Bromo-2,3,4-trifluoroaniline** is through the electrophilic aromatic substitution of 2,3,4-trifluoroaniline.[2] The electron-donating primary amine group on the precursor directs the incoming electrophile (bromine) to specific positions on the aromatic ring.

#### Experimental Protocol: General Methodology

The following protocol outlines the general steps for the direct bromination of 2,3,4-trifluoroaniline.

- **Precursor Preparation:** A solution of the starting material, 2,3,4-trifluoroaniline (CAS 3862-73-5), is prepared in a suitable solvent.[5]
- **Reagent Addition:** A brominating agent, such as a solution of bromine in a solvent like glacial acetic acid, is added dropwise to the solution of the precursor. The reaction temperature should be carefully controlled, often with external cooling, to manage the exothermic nature of the reaction.
- **Reaction Monitoring:** The reaction is allowed to proceed at a controlled temperature for a set duration. Progress can be monitored using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
- **Work-up and Isolation:** Upon completion, the reaction mixture is quenched, often by pouring it into an ice-water mixture. The resulting precipitate, the crude **6-Bromo-2,3,4-trifluoroaniline**, is then collected by filtration.
- **Purification:** The crude product is purified, typically through recrystallization from an appropriate solvent, to yield the final, high-purity compound.

## Chemical Reactivity and Applications

The reactivity of **6-Bromo-2,3,4-trifluoroaniline** is defined by the interplay between its electron-withdrawing halogen substituents and the electron-donating primary amine group.[2] The presence of both bromine and fluorine atoms allows for differential reactivity. The carbon-bromine bond is notably more reactive in cross-coupling reactions, such as the Suzuki-Miyaura coupling, enabling selective functionalization at this position.[2] This makes the compound a

valuable building block for creating complex molecular architectures in the synthesis of novel pharmaceuticals and agrochemicals.[2]

## Visualized Synthesis Workflow

The following diagram illustrates the synthetic pathway from the precursor to the final product.

Caption: Synthesis of **6-Bromo-2,3,4-trifluoroaniline**.

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